Flecainide Acetate is the acetate salt of Flecainide, a potent Class Ic antiarrhythmic agent that primarily functions by blocking cardiac sodium channels (Nav1.5). As a well-characterized benzamide derivative, it is a standard tool compound for investigating arrhythmias and sodium channel function. A key procurement-relevant property is its defined aqueous solubility of 48.4 mg/mL at 37°C, which contrasts sharply with its free base form, enabling its use in a wide range of experimental and formulation contexts where precise, high-concentration aqueous dosing is required.
Substituting Flecainide Acetate with its free base form is impractical for most solution-based applications due to the free base's extremely low aqueous solubility (0.032 mg/mL). This makes achieving accurate, reproducible concentrations for cellular assays or formulations nearly impossible without using the highly soluble acetate salt. While Propafenone is another Class Ic antiarrhythmic, it is not a direct functional equivalent. Propafenone possesses a distinct metabolic profile, involving multiple cytochrome P450 enzymes (CYP2D6, CYP3A4, CYP1A2) and exhibiting weak beta-blocking activity not present in Flecainide. These differences in metabolism and off-target effects can introduce significant experimental variables, making Flecainide Acetate the more specific choice for isolating sodium channel blockade effects.
Flecainide Acetate demonstrates an aqueous solubility of approximately 48.4 mg/mL, a critical property for preparing stock solutions and formulations. In direct contrast, the free base form of Flecainide is practically insoluble, with a measured aqueous solubility of only 0.032 mg/mL. This represents a greater than 1500-fold difference in solubility, making the acetate salt the only viable choice for applications requiring aqueous dissolution.
| Evidence Dimension | Aqueous Solubility at 25-37°C |
| Target Compound Data | 48.4 mg/mL |
| Comparator Or Baseline | Flecainide Free Base: 0.032 mg/mL |
| Quantified Difference | >1500x higher solubility |
| Conditions | Aqueous solution |
This solubility advantage is essential for accurate dosing in in vitro assays, creating stable liquid formulations, and ensuring material handling efficiency.
Flecainide undergoes metabolism primarily via two cytochrome P450 enzymes, CYP2D6 and CYP1A2. Its major active metabolite, meta-O-dealkylated flecainide, is only about one-fifth as potent as the parent compound. In contrast, the in-class alternative Propafenone is metabolized by a broader range of enzymes (CYP2D6, CYP3A4, and CYP1A2) into two active metabolites, 5-hydroxypropafenone and norpropafenone. This simpler metabolic pathway for Flecainide can lead to more predictable pharmacokinetics and fewer drug-drug interactions.
| Evidence Dimension | Primary Metabolic Pathways & Metabolite Activity |
| Target Compound Data | Metabolized by CYP2D6 and CYP1A2; major active metabolite has ~20% potency of parent drug. |
| Comparator Or Baseline | Propafenone: Metabolized by CYP2D6, CYP3A4, CYP1A2; produces two distinct active metabolites. |
| Quantified Difference | Fewer primary metabolizing enzymes and less potent active metabolite compared to Propafenone. |
| Conditions | Human in vivo metabolism |
For mechanism-of-action studies, choosing Flecainide minimizes confounding effects from active metabolites and reduces the risk of interactions with other compounds metabolized by CYP3A4.
In a head-to-head crossover study in patients with Wolff-Parkinson-White syndrome, intravenous Flecainide produced a greater prolongation of the minimum preexcited RR interval during atrial fibrillation compared to Propafenone. Flecainide prolonged the interval from a baseline of 225 ms to 301 ms, while Propafenone prolonged it to 262 ms. The difference in prolongation between the two drugs was statistically significant (P < 0.05).
| Evidence Dimension | Prolongation of Minimum Preexcited RR Interval (ms) |
| Target Compound Data | +76 ms (from 225 to 301 ms) |
| Comparator Or Baseline | Propafenone: +37 ms (from 225 to 262 ms) |
| Quantified Difference | Flecainide caused a significantly greater prolongation than Propafenone (p<0.05) |
| Conditions | Intravenous administration in patients with Wolff-Parkinson-White syndrome |
This demonstrates a quantitatively stronger effect on ventricular conduction pathways for Flecainide, making it a more potent tool for studies focused on suppressing re-entrant ventricular arrhythmias.
The high aqueous solubility (48.4 mg/mL) of Flecainide Acetate allows for the creation of concentrated, stable stock solutions in buffers like PBS, which is not feasible with the insoluble free base. This is critical for achieving accurate and reproducible final concentrations in patch-clamp, cellular impedance, or multi-electrode array experiments targeting sodium channel function.
Due to its cleaner metabolic profile and lack of the beta-blocking activity seen in Propafenone, Flecainide Acetate is the preferred compound for studies aiming to specifically dissect the effects of Class Ic sodium channel inhibition without confounding variables from active metabolites or off-target receptor interactions.
The solubility and stability of the acetate salt facilitate the development of oral or parenteral formulations for animal studies. Its well-documented high bioavailability (~90-95%) ensures predictable plasma concentrations, a key requirement for reliable pharmacokinetic and pharmacodynamic modeling compared to less characterized or poorly soluble compounds.
Irritant;Health Hazard